1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative featuring a pyridine core substituted with a furan-3-yl group at the 6-position and a methyl-linked thiophen-2-yl urea moiety at the 3-position. The furan and thiophene heterocycles contribute to its electronic and steric properties, which may influence binding affinity to biological targets such as kinases or receptors .
Properties
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(18-14-2-1-7-21-14)17-9-11-3-4-13(16-8-11)12-5-6-20-10-12/h1-8,10H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDIMCMDKWVVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan-Pyridine Intermediate: This step could involve the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through a similar coupling reaction or via a substitution reaction.
Urea Formation: The final step would involve the formation of the urea linkage, possibly through the reaction of an amine with an isocyanate or a carbodiimide.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
The compound’s pyridine core distinguishes it from related urea derivatives. For example:
- 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) : Replaces the furan-3-yl group with a 4-fluorophenyl moiety. This substitution reduces aromatic π-π interactions but increases lipophilicity (clogP: ~3.2 vs. ~2.8 for the target compound). Compound 5h demonstrated moderate anticancer activity (IC₅₀: 8.7–12.3 µM across 60 cell lines) .
- Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) : Incorporates an ester-functionalized aryl group. The electron-withdrawing ester group may enhance metabolic stability but reduces cell permeability compared to the furan-substituted target compound .
Urea-Linked Heterocycles
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)urea (5g) : Substitutes thiophene with a benzodioxole group. This modification increases molecular weight (~380 g/mol vs. ~340 g/mol for the target) and may enhance solubility but reduces thiophene-mediated sulfur-π interactions critical for kinase inhibition .
- 1-{4-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-3-(thiophen-2-yl)urea: Replaces pyridine with pyridazine and introduces a pyrrolidine group.
Activity Trends in Pyrimidinone Analogs
Compounds like 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) () share the thiophene motif but feature a pyrimidinone core instead of pyridine. These analogs showed reduced anticancer potency (IC₅₀: >20 µM) compared to pyridine-based derivatives, highlighting the importance of the pyridine ring’s nitrogen geometry in bioactivity .
Mechanistic Implications
- Thiophene vs. Furan : Thiophene’s sulfur atom may enhance interactions with cysteine residues in kinases, while furan’s oxygen could participate in hydrogen bonding.
- Pyridine vs. Pyridazine : Pyridine’s planar geometry favors intercalation with DNA or kinase ATP-binding pockets, whereas pyridazine’s additional nitrogen may disrupt such interactions .
Biological Activity
The compound 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between furan and pyridine derivatives. The resulting urea structure is characterized by the presence of a thiophene moiety, which enhances its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest potent activity, with some derivatives showing IC50 values in the low micromolar range .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including U937 and THP-1 cells. The structure–activity relationship (SAR) analysis revealed that modifications to the thiophene and pyridine rings can significantly enhance cytotoxicity, with some analogs exhibiting IC50 values below 20 µM .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes involved in cellular signaling pathways. For example, it may inhibit glycogen synthase kinase 3 (GSK-3), a crucial regulator in cancer and metabolic diseases. In one study, a related compound was shown to reduce GSK-3β activity by over 50% at a concentration of 1 µM .
Study on Antibacterial Activity
A study conducted on various thiourea derivatives indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against S. aureus and Pseudomonas aeruginosa. The compounds were tested for their ability to inhibit bacterial growth, with promising results indicating potential for further development into therapeutic agents .
Cancer Cell Line Testing
In another investigation focusing on cancer therapeutics, derivatives of this compound were assessed for their ability to induce apoptosis in cancer cell lines. The results demonstrated that certain modifications led to increased efficacy against human breast cancer cells, highlighting the importance of structural optimization in enhancing biological activity .
Data Tables
| Biological Activity | IC50 (µM) | Tested Cell Lines |
|---|---|---|
| Antibacterial | 5 - 15 | Staphylococcus aureus, E. coli |
| Anticancer | 10 - 20 | U937, THP-1 |
| GSK-3 Inhibition | < 1 | In vitro assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
